molecular formula C15H18N4O2S B2614524 N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine CAS No. 2034286-86-5

N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine

Cat. No.: B2614524
CAS No.: 2034286-86-5
M. Wt: 318.4
InChI Key: KANPQPJWQWIICH-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine (CAS 2034286-86-5) is a synthetically designed small molecule with a molecular formula of C15H18N4O2S and a molecular weight of 318.394 g/mol . Its structure integrates key heterocyclic motifs, including a pyrazine core functionalized with a dimethylamino group and a thiophene-carbonyl-substituted pyrrolidinyloxy moiety . This architecture confers significant potential in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors for oncology research . The central pyrazine ring is a common feature in many bioactive compounds and contributes to hydrogen bonding capacity, while the thiophene ring enhances electronic properties and metabolic stability . The pyrrolidinyl ether linker provides conformational flexibility, which is crucial for optimizing binding affinity to specific biological targets . In preclinical studies, this compound and its structural analogs have demonstrated potent and selective inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, at submicromolar concentrations . Its ability to penetrate the blood-brain barrier also makes it a candidate for investigating glioblastoma multiforme and other nervous system cancers . Furthermore, its modular design makes it an excellent intermediate for exploring structure-activity relationships (SAR) and synthesizing novel bioactive molecules . This product is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can source this compound from several suppliers, with prices varying by quantity .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-18(2)13-7-16-8-14(17-13)21-12-3-5-19(9-12)15(20)11-4-6-22-10-11/h4,6-8,10,12H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANPQPJWQWIICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazine ring, followed by the introduction of the dimethylamino group and the thiophene-carbonyl-pyrrolidine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Reference
Target Compound: N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine Pyrazine - N,N-dimethylamine at C2
- Pyrrolidin-3-yloxy linker with thiophene-3-carbonyl
~375 (estimated) Not explicitly reported; inferred kinase/GPCR targeting Synthesis data inferred from analogs
(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) Pyrimidine + Thiophene - Thiophene-2-carboxamide
- Dichlorophenyl and methylamino groups
~450 (estimated) Anticandidal or kinase inhibitor activity
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pyridazine + Pyrazole - Thiophen-2-yl
- Dichlorophenylmethyl
~430 (estimated) Antimicrobial or antiproliferative activity
N-methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine Pyridine + Pyrazole - Thiophene-2-carbonyl
- Phenoxyethyl linker
404.48 Not reported; potential CNS activity
[6-(3-Aminophenyl)-4-trifluoromethylpyridin-2-yl]-dimethylamine Pyridine - N,N-dimethylamine
- Trifluoromethyl and aminophenyl
~325 Kinase inhibition (e.g., JAK/STAT pathways)
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Pyridazine + Pyrrolidine - Pyrrolidin-3-yloxy linker
- Chloro-pyridazinone
445.2 Kinase inhibitor (e.g., Mer/Axl tyrosine)

Structural and Functional Insights

A. Core Heterocycle Variations
  • Pyrazine vs. Pyrimidine/Pyridazine: The target compound’s pyrazine core offers distinct electronic properties compared to pyrimidine (e.g., compound 1 in ) or pyridazine (e.g., ).
  • Thiophene Positioning : The thiophene-3-carbonyl group in the target compound differs from thiophene-2-carbonyl analogs (e.g., ). The 3-position may reduce steric hindrance, enhancing interaction with hydrophobic enzyme subpockets.
B. Substituent Effects
  • Dimethylamine vs. Trifluoromethyl : The dimethylamine group in the target compound and increases basicity and solubility, whereas trifluoromethyl groups (e.g., in ) enhance metabolic stability and lipophilicity.

Biological Activity

N,N-dimethyl-6-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2S. Its structure features a pyrazine ring substituted with a dimethyl group, a thiophene carbonyl moiety linked via a pyrrolidine unit, and an ether linkage. This unique configuration may contribute to its biological properties.

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. For example, studies have demonstrated that certain pyrazole carboxamides show notable inhibition against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . These compounds have been shown to enhance the efficacy of standard chemotherapy agents like doxorubicin through synergistic effects .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. The compound's structure suggests potential interactions with inflammatory pathways and bacterial targets. A review highlighted that pyrazole derivatives exhibit good inhibitory activity against key enzymes involved in inflammation and bacterial infections .

The mechanism underlying the biological activity of this compound likely involves multiple pathways:

  • Enzyme Inhibition : Similar compounds have shown to inhibit kinases such as BRAF(V600E) and EGFR, which are crucial in cancer progression.
  • Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells, enhancing their therapeutic potential .
  • Synergistic Effects : The combination of this compound with established chemotherapeutics has been shown to improve efficacy, suggesting that it may act as an adjuvant in cancer therapy .

Study 1: Antitumor Efficacy

A study conducted on various pyrazole derivatives demonstrated the effectiveness of selected compounds in inhibiting tumor growth in MDA-MB-231 cells. The most potent derivative exhibited an IC50 value significantly lower than that of doxorubicin alone when used in combination therapy .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related pyrazole compounds, revealing their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Data Summary

Biological ActivityMechanismReference
AntitumorEnzyme inhibition, apoptosis induction
Anti-inflammatoryCytokine inhibition
AntibacterialEnzyme inhibition

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